4-(isopropylsulfonyl)benzyl 2-(4-methylphenyl)-4-quinolinecarboxylate
Overview
Description
4-(isopropylsulfonyl)benzyl 2-(4-methylphenyl)-4-quinolinecarboxylate is a complex organic compound that features a quinoline core, a benzyl group, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(isopropylsulfonyl)benzyl 2-(4-methylphenyl)-4-quinolinecarboxylate typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the Pfitzinger reaction, where isatin reacts with an aromatic aldehyde in the presence of a base to form the quinoline skeleton. The benzyl group can be introduced through a Friedel-Crafts alkylation reaction, using benzyl chloride and a Lewis acid catalyst such as aluminum chloride. The sulfonyl group is then added via sulfonylation, using isopropylsulfonyl chloride and a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(isopropylsulfonyl)benzyl 2-(4-methylphenyl)-4-quinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
4-(isopropylsulfonyl)benzyl 2-(4-methylphenyl)-4-quinolinecarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-cancer properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 4-(isopropylsulfonyl)benzyl 2-(4-methylphenyl)-4-quinolinecarboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it could inhibit cyclooxygenase enzymes, reducing inflammation. The quinoline core may also intercalate with DNA, disrupting cellular processes in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-(methylsulfonyl)benzyl 2-(4-methylphenyl)-4-quinolinecarboxylate
- 4-(ethylsulfonyl)benzyl 2-(4-methylphenyl)-4-quinolinecarboxylate
- 4-(propylsulfonyl)benzyl 2-(4-methylphenyl)-4-quinolinecarboxylate
Uniqueness
4-(isopropylsulfonyl)benzyl 2-(4-methylphenyl)-4-quinolinecarboxylate is unique due to the presence of the isopropylsulfonyl group, which may confer distinct steric and electronic properties compared to its analogs. This can affect its reactivity, solubility, and biological activity, making it a valuable compound for specific applications.
Properties
IUPAC Name |
(4-propan-2-ylsulfonylphenyl)methyl 2-(4-methylphenyl)quinoline-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO4S/c1-18(2)33(30,31)22-14-10-20(11-15-22)17-32-27(29)24-16-26(21-12-8-19(3)9-13-21)28-25-7-5-4-6-23(24)25/h4-16,18H,17H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWFNRROTMUFCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OCC4=CC=C(C=C4)S(=O)(=O)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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